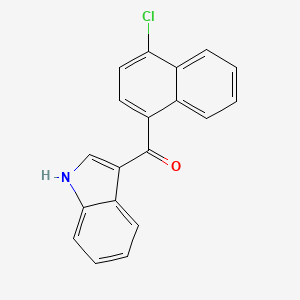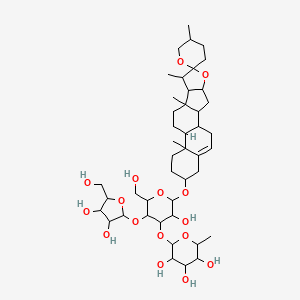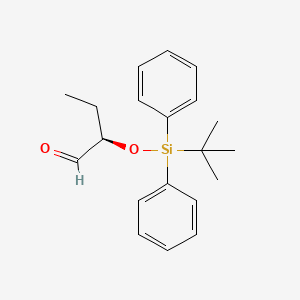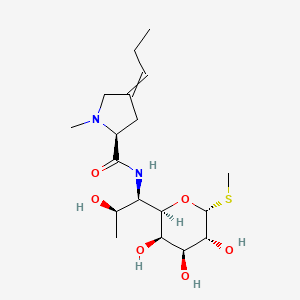![molecular formula C10H20N4O B565861 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one CAS No. 220182-11-6](/img/new.no-structure.jpg)
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is a chemical compound with the molecular formula C10H20N4O and a molecular weight of 212.29 g/mol . It is an intermediate in the synthesis of Gadoteridol, an MRI contrast chelating agent . This compound is known for its unique bicyclic structure, which includes four nitrogen atoms and a ketone functional group.
Mécanisme D'action
Target of Action
The primary target of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the Gadoteridol , an MRI contrast chelating agent . This compound acts as an intermediate in the synthesis of Gadoteridol .
Mode of Action
The exact mode of action of 1,4,7,10-Tetraazabicyclo[82Given its role as an intermediate in the synthesis of gadoteridol, it can be inferred that it contributes to the formation of this mri contrast agent .
Biochemical Pathways
The specific biochemical pathways affected by 1,4,7,10-Tetraazabicyclo[82As an intermediate in the synthesis of gadoteridol, it likely plays a role in the biochemical pathways related to mri contrast enhancement .
Result of Action
The result of the action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the synthesis of Gadoteridol, an MRI contrast chelating agent . This suggests that the compound contributes to the enhancement of tissue contrast in MRI scans .
Méthodes De Préparation
The synthesis of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves multiple steps. One common method starts with the condensation of triethylenetetramine with N,N-dimethylformamide dimethyl acetal, leading to the formation of an imidazolinium intermediate . This intermediate is then cyclized to form the desired bicyclic structure. The final product is obtained through hydrolysis under mild conditions . Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions involving nitrogen-containing heterocycles.
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another chelating agent used in MRI contrast agents.
1,4,7,10-Tetraazabicyclo[6.6.2]pentadecane: A compound with a similar bicyclic structure but different ring sizes and functional groups.
The uniqueness of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one lies in its specific bicyclic structure and its role as an intermediate in the synthesis of Gadoteridol, which is widely used in medical imaging .
Propriétés
Numéro CAS |
220182-11-6 |
|---|---|
Formule moléculaire |
C10H20N4O |
Poids moléculaire |
212.297 |
Nom IUPAC |
1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one |
InChI |
InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2 |
Clé InChI |
ASZOLYZWJGOQDY-UHFFFAOYSA-N |
SMILES |
C1CNCCN2CCN(CCN1)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)


![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)


![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

